6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications
Luminescence Sensing
- Compounds with similar chemical structures have been synthesized for use in luminescence sensing. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Kinase Inhibition
- Related imidazo compounds have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a type of enzyme, suggesting their potential in medical research, particularly in targeting specific kinases (Snow et al., 2002).
Synthesis of Heterocycles
- The reactions of similar dimethylamino compounds with NH-Acidic Heterocycles have been explored for the synthesis of 4H-imidazoles, demonstrating their role in the development of novel heterocyclic compounds (Mukherjee-Müller et al., 1979).
Cytotoxic Activity
- Similar carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for cytotoxic activity against various cancer cell lines, indicating the potential of these compounds in cancer research (Deady et al., 2003).
Host for Anions
- Imidazole-containing bisphenols related to the compound have been structurally characterized and found to act as versatile hosts for anions (Nath & Baruah, 2012).
Chemical Synthesis
- The chemical structure of interest is similar to other compounds used in diverse chemical synthesis processes, such as the preparation of glycolurils, which have applications ranging from pharmaceuticals to explosives (Kravchenko et al., 2018).
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-13(2)8-9-26-19(27)17-18(23(5)21(26)28)22-20-24(10-11-25(17)20)16-12-14(3)6-7-15(16)4/h6-7,12-13H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQRPAKQCQAIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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